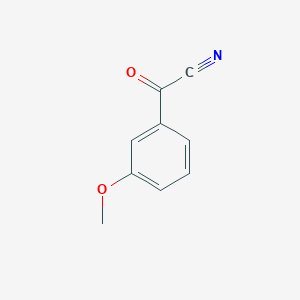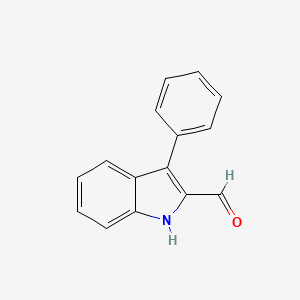
3-Methoxybenzoyl cyanide
Overview
Description
3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .
Molecular Structure Analysis
The molecular formula of this compound is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .Scientific Research Applications
Fluorescent Chemosensor for Cyanide Detection
3-Methoxybenzoyl cyanide derivatives have been used in the design of a fluorescence "turn-off" probe, specifically aimed at detecting cyanide (CN-) ions. This approach, based on a Michael-type nucleophilic addition reaction and intramolecular charge transfer mechanism, has shown high selectivity, sensitivity, and fast recognition for cyanide, with a detection limit of 6.8 μM. This has applications in environmental monitoring and safety assessments (Orrego-Hernández & Portilla, 2017).
'Green' Benzoylation Methodology
In the realm of green chemistry, benzoyl cyanide, including this compound, has been used as a benign alternative for the benzoylation of nucleosides. This method, employed in an ionic liquid, presents a mild and environmentally friendly protocol compared to conventional systems, with potential applications in pharmaceutical and biochemical research (Prasad et al., 2005).
Study as an Iron(III)-Chelating Agent
2,3-Bis(p-methoxybenzoyl)cyclopentadiene, a compound closely related to this compound, has been studied as a potential iron(III)-chelating agent. This research, focusing on its reaction with Fe3+ ions, suggests potential applications in the analytical detection of iron(III) in various materials, including geological samples (Arbab Zavar et al., 2006).
Synthesis of Benzoxazoles
Potassium cyanide-promoted synthesis of 2-arylbenzoxazoles has been explored, with one step involving the use of methanol solutions containing compounds like this compound. Such methodologies have implications in organic chemistry, particularly in the synthesis of complex molecules (López-Ruiz et al., 2010).
Contributions to Metabolism Studies
In nutritional science, compounds related to this compound, such as cyanidin 3-glucoside, have been studied for their absorption and metabolism in humans. This research contributes to understanding the bioavailability and health effects of dietary anthocyanins (Fang, 2014).
Environmental and Biological Applications
A study involving a benzothiazole-based chemosensor for detecting CN− ions highlighted the use of derivatives of this compound. Such sensors are significant for environmental monitoring and bioimaging, due to their high sensitivity and selectivity (Jothi et al., 2022).
Mechanism of Action
Target of Action
Cyanide compounds, a group to which 3-methoxybenzoyl cyanide belongs, are known to have a high affinity for metals of metalloenzymes
Mode of Action
Cyanide compounds are known to bind tightly to the metals of metalloenzymes, inhibiting their function . This could potentially lead to a disruption of various biochemical processes in the body.
Biochemical Pathways
Cyanide compounds, including this compound, can affect several biochemical pathways. They are known to react with keto-compounds to form cyanohydrin derivatives, react with Schiff-base intermediates to form nitrile derivatives, and chelate di- and trivalent metal ions in metalloenzymes . These reactions can disrupt normal biochemical processes and lead to various downstream effects.
Pharmacokinetics
Given its chemical structure, it is likely to be absorbed through the gastrointestinal tract if ingested, and possibly through the skin or lungs if inhaled or comes into contact with the skin .
Result of Action
Cyanide compounds are known to cause dramatic and severe poisoning which can rapidly lead to death . Chronic cyanide intoxication may also occur, although this is less likely owing to the high LD50 of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s toxicity can be influenced by the route of exposure (ingestion, inhalation, or skin contact) and the individual’s health status .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLCTVJWFATQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494332 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23194-66-3 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)
![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)







